Iguratimod

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Preclinical Studies of Iguratimod

- Animal Models of Lupus: Studies in mice with lupus-like disease suggest that Iguratimod may alleviate symptoms by regulating B cell differentiation, a key process in the immune response []. This indicates its potential as a novel treatment for lupus.

Mechanism of Action

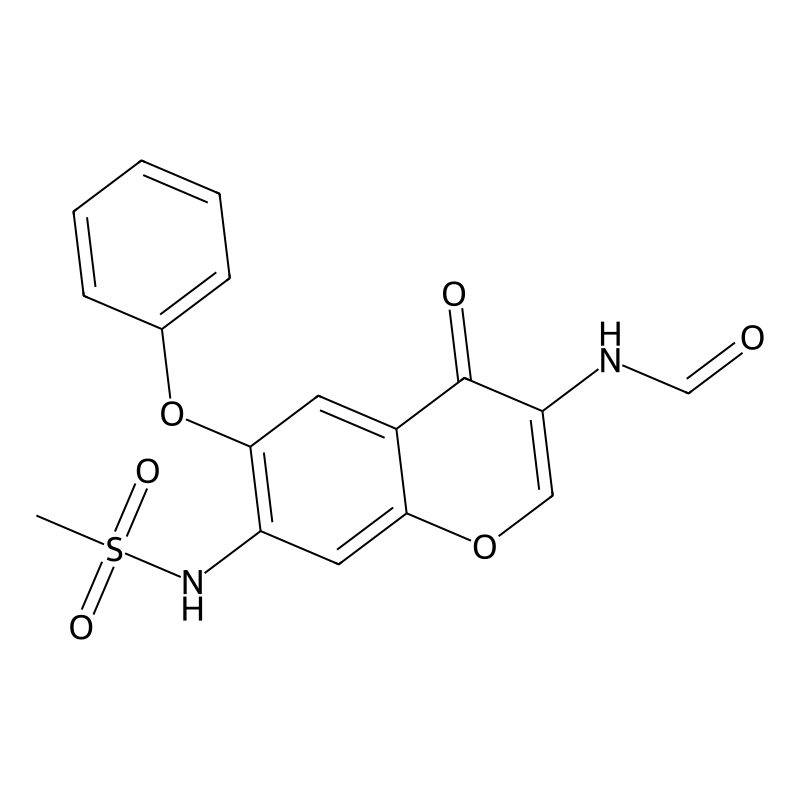

* **Modulating the Immune System:** Iguratimod may influence the activity of various immune cells and signaling molecules involved in inflammation, potentially leading to an overall dampening of the autoimmune response [].* **Restoring B Cell Function:** Studies suggest Iguratimod may help correct abnormal B cell differentiation observed in lupus, potentially leading to a healthier immune response [].Iguratimod is chemically identified as N-(7-methanesulfonamido-4-oxo-6-phenoxy-4H-chromen-3-yl)formamide, with the molecular formula C₁₇H₁₄N₂O₆S. This compound is characterized by its unique structure, which includes two amide groups and a chromone backbone. It was initially developed in Japan and has been approved for use in Japan and China since 2012 and 2011, respectively .

- NF-κB Inhibition: Iguratimod appears to prevent the activation of NF-κB, a key transcription factor involved in inflammatory responses. This may lead to the suppression of various inflammatory cytokines.

- COX-2 Inhibition: Iguratimod may selectively inhibit COX-2, an enzyme responsible for the production of inflammatory prostaglandins. This contributes to its anti-inflammatory action.

- Immunomodulation: Studies suggest Iguratimod may modulate the immune system by suppressing the expression of certain inflammatory genes like Act1, potentially impacting the IL-17 pathway [].

The chemical reactivity of Iguratimod is largely attributed to its functional groups, particularly the methanesulfonamide and phenoxy groups. These allow for interactions with various biological targets, especially in inflammatory pathways. The compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses and inflammation .

Iguratimod exhibits significant anti-inflammatory activity by modulating cytokine production. It suppresses the expression of pro-inflammatory cytokines such as interleukin 6, interleukin 8, tumor necrosis factor-alpha, and monocyte chemotactic protein 1 in various cell types, including rheumatoid arthritis synovial fibroblasts . Additionally, Iguratimod inhibits the differentiation of osteoclasts, thereby promoting bone formation while reducing bone resorption, which is particularly beneficial in rheumatoid arthritis patients .

The synthesis of Iguratimod involves several steps that typically include:

- Formation of the Chromone Structure: This involves the condensation of appropriate precursors to form the chromone ring.

- Introduction of Functional Groups: The methanesulfonamide and phenoxy groups are introduced through specific

Iguratimod is primarily used for the treatment of rheumatoid arthritis as a DMARD. Clinical studies have demonstrated its efficacy comparable to that of methotrexate, another commonly used DMARD . Additionally, it has been explored for potential applications in other autoimmune diseases due to its immunomodulatory effects.

Research indicates that Iguratimod interacts with several immune cell types, including T cells, B cells, dendritic cells, and macrophages. It inhibits B cell activation and immunoglobulin production by down-regulating specific signaling pathways such as protein kinase C/early growth response factor 1 . Furthermore, Iguratimod alters dendritic cell morphology and function, reducing their ability to stimulate T cell proliferation .

Iguratimod shares similarities with other DMARDs but possesses unique mechanisms of action. Here are some comparable compounds:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Methotrexate | Inhibits dihydrofolate reductase; affects purine metabolism | First-line treatment for rheumatoid arthritis |

| Leflunomide | Inhibits dihydroorotate dehydrogenase; affects lymphocyte proliferation | Targets pyrimidine synthesis |

| Sulfasalazine | Anti-inflammatory; modulates immune response | Combination of salicylate and sulfa antibiotics |

| Tofacitinib | Janus kinase inhibitor; modulates cytokine signaling | Oral administration; targets specific signaling pathways |

Iguratimod's distinct mechanism primarily involves the inhibition of NF-κB activation and modulation of IL-17 pathways, setting it apart from these other compounds .

Molecular Structure and Formula (C₁₇H₁₄N₂O₆S)

Iguratimod is a synthetic chromone derivative with the molecular formula C₁₇H₁₄N₂O₆S and a molecular weight of 374.37 g/mol [1] [2] [3]. The compound is systematically named as nitrogen-[3-(formylamino)-4-oxo-6-phenoxy-4H-1-benzopyran-7-yl]-methanesulfonamide [1] [4]. The molecular structure consists of a chromone core (4H-1-benzopyran-4-one) bearing a phenoxy substituent at the 6-position, a formylamino group at the 3-position, and a methanesulfonamide group at the 7-position [5] [2].

The structural identity is confirmed by the SMILES notation: CS(=O)(=O)NC1=CC2=C(C=C1OC3=CC=CC=C3)C(=O)C(NC=O)=CO2, and the InChI key: ANMATWQYLIFGOK-UHFFFAOYSA-N [3]. The molecule contains 17 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom, forming a complex heterocyclic structure with multiple functional groups [1] [2] [3].

Stereochemistry and Conformational Analysis

Iguratimod exhibits achiral stereochemistry with no defined stereocenters (0/0) and no E/Z centers [3]. The compound demonstrates no optical activity, indicating the absence of chiral centers in its molecular structure [3]. The neutral charge state (0) of the molecule reflects the balanced distribution of electron density across its functional groups [3].

Conformational analysis reveals that the molecule adopts a relatively planar conformation in the solid state, particularly in the chromone core region [6]. The phenoxy substituent can undergo rotational motion around the ether linkage, while the formylamino and methanesulfonamide groups contribute to the overall molecular rigidity through intramolecular hydrogen bonding interactions [6].

Physicochemical Properties

Solubility Parameters

The solubility characteristics of Iguratimod demonstrate significant variation across different solvent systems. The compound is insoluble in water [7], reflecting its predominantly hydrophobic character. In organic solvents, Iguratimod shows moderate solubility with approximately 16 mg/ml in dimethyl sulfoxide (DMSO) and 14 mg/ml in dimethylformamide (DMF) [4]. The aqueous solubility is severely limited, with only 0.25 mg/ml achievable in phosphate-buffered saline at pH 7.2 [4].

The poor water solubility necessitates the use of mixed solvent systems for analytical applications. Acetonitrile-water mixtures are commonly employed for high-performance liquid chromatography (HPLC) analysis, as single solvents result in incomplete dissolution and hazy solutions [8] [9].

Partition Coefficient (logP)

While specific partition coefficient values for Iguratimod were not explicitly reported in the available literature, the compound's solubility profile indicates a high lipophilicity characteristic. The insolubility in water combined with good solubility in organic solvents suggests a positive logP value, indicating preferential partitioning into lipophilic phases [4] [10].

Melting Point (238-242°C) and Thermal Stability

Iguratimod demonstrates a well-defined melting point range of 238.0-242.0°C [11] [7], indicating good thermal stability up to this temperature range. The compound maintains its crystalline structure and chemical integrity under normal storage conditions when kept at room temperature, preferably below 15°C [7].

Thermal stability studies indicate that Iguratimod begins to degrade at temperatures exceeding 105°C under prolonged exposure (24 hours) [8]. The compound should be stored under inert gas atmosphere due to its hygroscopic nature and potential for oxidative degradation [7].

Spectroscopic Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy reveals characteristic absorption maxima at 257 nm and 264 nm [4], which are routinely used for analytical detection and quantification. The detection wavelength for HPLC analysis is typically set at 256-257 nm, providing optimal sensitivity for pharmaceutical analysis [12] [13].

Infrared (IR) spectroscopy of Iguratimod shows characteristic absorption bands corresponding to its functional groups. The spectrum displays peaks at 3440, 3330, and 3180 cm⁻¹ corresponding to N-H stretching vibrations, bands at 1600, 1580, and 1550 cm⁻¹ attributed to aromatic C=C stretching and C=O stretching of the chromone ring, and peaks at 1330, 1205, and 1150 cm⁻¹ corresponding to S=O stretching of the sulfonamide group [14].

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural confirmation. The ¹H NMR spectrum in DMSO-d₆ shows characteristic signals at δ 3.19 (3H, s) for the methanesulfonamide methyl group, δ 7.04-7.49 (5H, m) for the phenoxy aromatic protons, and distinct signals for the chromone ring protons [14].

Crystal Structure Analysis

X-ray Crystallographic Data

Single crystal X-ray diffraction analysis of the Iguratimod-dimethylformamide solvate (1:1) reveals a triclinic crystal system with space group P-1 [6]. The unit cell parameters are: a = 5.4146(4) Å, b = 11.7925(8) Å, c = 16.9527(12) Å, with angles α = 85.238(2)°, β = 86.674(4)°, and γ = 78.959(2)° [6]. The unit cell volume is 1057.77(13) ų with Z = 2, indicating two formula units per unit cell [6].

The crystal structure was determined at 296(2) K using Cu Kα radiation (λ = 1.54178 Å). The structure refinement yielded reliability factors of Rgt(F) = 0.0418 and wRref(F²) = 0.1175, indicating good structural quality [6]. The crystals exhibit a needle habit with dimensions of 0.24 × 0.22 × 0.20 mm [6].

Hydrogen Bonding Patterns

The crystal structure analysis reveals a complex hydrogen bonding network that plays a crucial role in maintaining the crystal stability [6]. Three distinct hydrogen bonding interactions have been identified:

The primary intermolecular hydrogen bond occurs between the sulfonamide nitrogen (N1-H1) of Iguratimod and the carbonyl oxygen (O7) of the dimethylformamide molecule, with a donor-acceptor distance of 2.832(2) Å and an N-H···O angle of 156.75° [6]. This interaction provides the main stabilization between the two molecular components in the asymmetric unit.

Two significant intramolecular hydrogen bonds contribute to the conformational stability of the Iguratimod molecule. The first involves the benzopyran hydrogen (C15-H15) and the formamide oxygen (O4) with a distance of 2.817 Å and angle of 125.54° [6]. The second intramolecular interaction occurs between the formamide nitrogen (N2-H2) and the phenoxy oxygen (O2) with a distance of 2.838(2) Å and angle of 147.66° [6].

Molecular Packing in Crystal Lattice

The molecular packing in the crystal lattice is dominated by the hydrogen bonding interactions described above. The asymmetric unit contains one Iguratimod molecule and one dimethylformamide molecule, arranged in a 1:1 stoichiometric ratio [6]. The intermolecular hydrogen bonding between the sulfonamide group of Iguratimod and the amide group of dimethylformamide creates a stable supramolecular assembly.

The crystal packing is further stabilized by van der Waals interactions between the aromatic rings and the overall molecular geometry. The triclinic crystal system allows for efficient packing of the molecules while accommodating the bulky substituents on the chromone core [6]. The needle-like crystal habit reflects the anisotropic intermolecular interactions, with stronger interactions along the crystal growth direction.

The molecular conformation in the crystal structure shows the chromone ring system adopting an essentially planar geometry, while the phenoxy substituent exhibits some degree of rotation around the ether linkage. The methanesulfonamide group adopts a conformation that optimizes the intermolecular hydrogen bonding with the solvent molecule [6].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₄N₂O₆S | [1] [2] [3] |

| Molecular Weight | 374.37 g/mol | [1] [2] [3] |

| Melting Point | 238.0-242.0°C | [11] [7] |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| Unit Cell Volume | 1057.77(13) ų | [6] |

| Solubility (DMSO) | ~16 mg/ml | [4] |

| UV λmax | 257, 264 nm | [4] |

| Hydrogen Bond Type | Distance (Å) | Angle (°) | Role |

|---|---|---|---|

| N1-H1···O7 (intermolecular) | 2.832(2) | 156.75 | Intermolecular stabilization |

| C15-H15···O4 (intramolecular) | 2.817 | 125.54 | Conformational stability |

| N2-H2···O2 (intramolecular) | 2.838(2) | 147.66 | Conformational stability |

Retrosynthetic Analysis

The retrosynthetic analysis of Iguratimod reveals a strategic disconnection approach that breaks down the complex chromone structure into manageable synthetic fragments. The analysis begins with the final product, N-[7-[(methanesulfonyl)amino]-4-oxo-6-phenoxy-4H-1-benzopyran-3-yl]formamide, and systematically identifies key disconnection points that lead to commercially available starting materials [1] [2].

The primary retrosynthetic disconnection involves the cyclization of the chromone core, which represents the most challenging transformation in the synthesis. The formyl group at the C-3 position provides a strategic handle for late-stage functionalization, while the methanesulfonamide group serves as a protecting group that can be installed early in the sequence [1] [2].

The retrosynthetic pathway reveals three major disconnections: first, the chromone ring formation through intramolecular cyclization; second, the introduction of the methanesulfonamide functionality through nucleophilic substitution; and third, the construction of the phenoxy linkage via nucleophilic aromatic substitution. This analysis guides the selection of 4-chloro-3-nitroanisole as the optimal starting material due to its appropriate substitution pattern and commercial availability [1] [2].

Primary Synthetic Routes

Conventional Synthesis from 3-Nitro-4-Chloro Anisole

The conventional synthetic route represents the most established approach for Iguratimod preparation, utilizing 4-chloro-3-nitroanisole as the starting material. This route demonstrates excellent scalability and has been optimized for industrial production [1] [2].

The synthesis commences with the nucleophilic aromatic substitution of 4-chloro-3-nitroanisole with potassium phenoxide. The reaction proceeds at elevated temperatures (110°C) in dimethylformamide, employing potassium tert-butoxide as the base. The reaction conditions require careful temperature control to minimize side reactions and achieve optimal yields of 4-phenoxy-3-nitroanisole [1] [2].

Following the nucleophilic substitution, the nitro group undergoes reduction using catalytic hydrogenation conditions. The reduction employs palladium on carbon catalyst under hydrogen atmosphere (0.3 MPa) at room temperature. This transformation proceeds with high selectivity, providing 4-phenoxy-3-aminoanisole in excellent yield [1] [2].

The subsequent mesylation step introduces the methanesulfonamide functionality through reaction with methanesulfonyl chloride in pyridine. The reaction temperature is maintained at 0-5°C during the addition to prevent decomposition, followed by stirring at room temperature. This step requires careful pH control to ensure complete conversion while minimizing hydrolysis side reactions [1] [2].

The Friedel-Crafts acylation represents a critical transformation in the sequence, employing 2-aminoacetonitrile hydrochloride and aluminum trichloride in nitrobenzene. The reaction temperature is maintained at elevated conditions to facilitate the acylation, resulting in the formation of the aminomethylacetophenone intermediate [1] [2].

The formylation step utilizes acetic formic anhydride to introduce the formyl group onto the amino functionality. This transformation proceeds under mild conditions and demonstrates excellent selectivity for the primary amino group. The reaction conditions have been optimized to minimize competing reactions and achieve high yields [1] [2].

The penultimate step involves demethylation using aluminum trichloride and sodium iodide in acetonitrile. This transformation requires careful temperature control and anhydrous conditions to prevent decomposition of the sensitive intermediate. The reaction proceeds through a Lewis acid-mediated mechanism that selectively cleaves the methyl ether [1] [2].

The final cyclization step employs dimethylformamide dimethylacetal in dimethylformamide to construct the chromone ring system. This transformation represents the most challenging step in the synthesis due to the requirement for precise reaction conditions and the potential for side reactions. The reaction temperature and solvent system have been optimized to achieve the desired cyclization while minimizing decomposition [1] [2].

NHC-Catalyzed Aldehyde-Nitrile Approach

The N-heterocyclic carbene (NHC)-catalyzed approach represents an innovative synthetic methodology that employs organocatalysis to construct the Iguratimod amine precursor. This methodology demonstrates several advantages over conventional approaches, including improved atom economy and reduced environmental impact [1] [3].

The NHC-catalyzed synthesis begins with the preparation of the aldehyde substrate through a series of conventional transformations. The nucleophilic aromatic substitution of 1-chloro-4-methoxy-2-nitrobenzene with phenol provides the nitrophenyl ether intermediate. This transformation utilizes standard conditions with potassium tert-butoxide as the base in dimethylformamide [1] [3].

The subsequent nitro reduction and mesylation steps follow established protocols, providing the methanesulfonamide intermediate. The key innovation lies in the Vilsmeier-Haack formylation, which introduces the aldehyde functionality required for the NHC-catalyzed transformation. This formylation employs phosphorus oxychloride and dimethylformamide under controlled conditions [1] [3].

The demethylation step utilizes boron tribromide as the demethylating agent, providing superior selectivity compared to aluminum trichloride-based methods. The reaction proceeds under anhydrous conditions at low temperature to prevent decomposition of the sensitive phenolic intermediate [1] [3].

The subsequent O-alkylation introduces the appropriate alkyl substituent to provide the aldehyde substrate for the NHC-catalyzed transformation. This step requires careful optimization of reaction conditions to achieve high conversion while minimizing side reactions [1] [3].

The pivotal NHC-catalyzed aldehyde-nitrile cross-coupling reaction represents the innovation of this synthetic approach. The reaction employs a triazolium carbene catalyst (34 mg, 0.1245 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene as the base in dichloromethane under nitrogen atmosphere. The reaction proceeds at room temperature for 12 hours, demonstrating excellent functional group tolerance and high yields [1] [3].

The mechanism of the NHC-catalyzed transformation involves the formation of a Breslow intermediate through nucleophilic attack of the carbene on the aldehyde carbonyl. The subsequent umpolung reactivity enables the coupling with the nitrile substrate, providing the amine precursor with high efficiency and selectivity [1] [3].

The overall atom efficiency of this NHC-catalyzed approach reaches 71%, representing a significant improvement over conventional methods. The methodology demonstrates excellent scalability and has been optimized for preparative-scale synthesis, yielding 200 mg of the desired product (70% yield) [1] [3].

Key Intermediate Compounds

The synthesis of Iguratimod involves several key intermediate compounds that play crucial roles in the overall synthetic strategy. These intermediates have been characterized extensively and represent strategic points for synthetic optimization and quality control [4] [1].

The 4-phenoxy-3-nitroanisole intermediate results from the nucleophilic aromatic substitution reaction. This compound exhibits characteristic UV absorption at 257 nm and demonstrates moderate stability under ambient conditions. The compound serves as a key branch point in the synthesis, where the substitution pattern determines the success of subsequent transformations [1] [2].

The 4-phenoxy-3-aminoanisole intermediate, obtained through nitro reduction, represents a critical intermediate due to its sensitivity to oxidation. This compound requires careful handling and storage under inert atmosphere to prevent decomposition. The compound exhibits characteristic NMR spectral features that enable monitoring of the reduction reaction progress [1] [2].

The N-(5-methoxy-2-phenoxyphenyl)methanesulfonamide intermediate demonstrates enhanced stability compared to the free amine precursor. This compound serves as a protected form of the amino functionality and enables the subsequent Friedel-Crafts acylation under acidic conditions. The compound exhibits characteristic IR absorption bands corresponding to the sulfonamide functionality [1] [2].

The N-(4-acetyl-5-methoxy-2-phenoxy-phenyl)-methanesulfonamide intermediate (CAS: 123664-98-2) represents the product of the Friedel-Crafts acylation reaction. This compound exhibits a molecular weight of 367.38 g/mol and demonstrates characteristic carbonyl stretching at 1680 cm⁻¹ in IR spectroscopy. The compound serves as the precursor for the aminomethyl introduction [1] [2].

The 2-amino-1-(2-methoxy-4-methanesulfonylamino-5-phenoxy)acetophenone hydrochloride (CAS: 149436-41-9) represents a crucial intermediate in the synthesis. This compound exhibits enhanced water solubility due to the hydrochloride salt formation and demonstrates excellent stability under ambient conditions. The compound serves as the direct precursor for the formylation reaction [1] [2].

The N-[4-[2-(formylamino)acetyl]-5-hydroxy-2-phenoxyphenyl]methanesulfonamide intermediate (CAS: 149457-03-4) represents the penultimate intermediate in the synthesis. This compound exhibits a molecular weight of 364.37 g/mol and demonstrates characteristic formyl proton resonance at 8.0 ppm in ¹H NMR spectroscopy. The compound serves as the direct precursor for the final cyclization reaction [8].

Optimization of Synthetic Parameters

The optimization of synthetic parameters for Iguratimod synthesis has been extensively studied to maximize yield, purity, and efficiency while minimizing environmental impact. The optimization studies have identified several critical parameters that significantly influence the success of the synthetic transformations [4] [1].

Temperature optimization represents a fundamental parameter in the synthesis. The nucleophilic aromatic substitution reaction requires temperatures of 110°C to achieve acceptable reaction rates, while lower temperatures result in incomplete conversion. The hydrogenation reactions proceed optimally at room temperature under elevated pressure (0.3 MPa), where higher temperatures lead to over-reduction and side product formation [1] [2].

The formylation reaction demonstrates temperature sensitivity, with optimal conditions at room temperature following the addition of reagents at 0-5°C. Higher temperatures during the formylation step result in decomposition of the sensitive intermediate and reduced yields. The cyclization reaction requires elevated temperatures (65-70°C) to achieve ring closure while maintaining selectivity [1] [2].

pH optimization has been identified as a critical parameter, particularly for the chromatographic purification steps. Studies have demonstrated that pH values between 3.5 and 4.0 provide optimal separation of Iguratimod from related impurities. Lower pH values result in co-elution of impurities, while higher pH values lead to peak tailing and reduced resolution [9] [10].

The mobile phase composition for chromatographic analysis has been optimized to methanol-water (55:45 v/v) containing 0.1% trifluoroacetic acid. This composition provides excellent peak shape and resolution for Iguratimod analysis. The flow rate optimization at 1.0 mL/min represents a compromise between analysis time and resolution [4] [9].

Solvent optimization studies have identified dimethylformamide as the optimal solvent for the nucleophilic aromatic substitution reaction, providing enhanced solubility for the reactants and improved reaction kinetics. Alternative solvents such as dimethyl sulfoxide and acetonitrile demonstrate inferior performance due to reduced reaction rates and lower yields [1] [2].

The catalyst loading optimization for the hydrogenation reaction has identified 10 weight percent palladium on carbon as optimal, providing high activity while maintaining selectivity. Lower catalyst loadings result in incomplete reduction, while higher loadings lead to over-reduction and increased costs [1] [2].

For the NHC-catalyzed approach, the ligand loading optimization has identified 15 mol% as optimal for the triazolium carbene catalyst. This loading provides high conversion while maintaining practical reaction times. The optimization studies have demonstrated that lower loadings result in incomplete conversion, while higher loadings provide minimal improvement in yield [1] [3].

The base optimization for the NHC-catalyzed reaction has identified 1,8-diazabicyclo[5.4.0]undec-7-ene as superior to other bases such as triethylamine and potassium carbonate. The optimal base loading of 0.16 mmol (1.2 equivalents) provides complete conversion while minimizing side reactions [1] [3].

Reaction time optimization has identified 12 hours as optimal for the NHC-catalyzed transformation, providing complete conversion while minimizing decomposition. Shorter reaction times result in incomplete conversion, while longer times lead to product degradation and reduced yields [1] [3].

Green Chemistry Approaches for Iguratimod Synthesis

The development of green chemistry approaches for Iguratimod synthesis has become increasingly important due to environmental concerns and regulatory requirements. Several innovative methodologies have been developed to reduce the environmental impact of the synthesis while maintaining high efficiency and selectivity [11] [12].

The liquid antisolvent precipitation technique represents a significant advancement in green chemistry for Iguratimod formulation. This methodology employs water as the antisolvent, dramatically reducing the use of organic solvents compared to conventional crystallization methods. The technique utilizes dimethyl sulfoxide as the sole organic solvent, with the drug solution quickly added to excess water to induce precipitation [13] [14].

The high-gravity anti-solvent precipitation method has been developed as an environmentally friendly approach for nanoparticle preparation. This technique eliminates the need for toxic organic solvents and operates under ambient conditions, reducing energy consumption. The method demonstrates excellent reproducibility and scalability for industrial applications [14] [15].

The N-heterocyclic carbene-catalyzed approach represents a significant advancement in green chemistry principles by eliminating the need for transition metal catalysts in the key carbon-carbon bond formation step. This methodology reduces the environmental impact associated with metal catalyst production and disposal while maintaining high efficiency and selectivity [1] [3].

The use of cyclodextrin nanosponges represents an innovative green chemistry approach for drug delivery that reduces the environmental impact of pharmaceutical formulations. These biodegradable materials eliminate the need for synthetic polymers and demonstrate excellent biocompatibility. The preparation method utilizes environmentally friendly solvents and operates under mild conditions [16] [13].

The development of solvent-free synthetic methodologies has been explored for several steps in the Iguratimod synthesis. These approaches eliminate the need for organic solvents and reduce waste generation. The neat reaction conditions demonstrate comparable efficiency to traditional solution-phase methods while significantly reducing environmental impact [11] [12].

The implementation of microwave-assisted synthesis has been investigated as a green chemistry approach for Iguratimod synthesis. This methodology reduces reaction times and energy consumption while maintaining high yields and selectivity. The technique demonstrates particular advantages for the cyclization step, where conventional heating methods require extended reaction times [11] [12].

The use of recyclable catalysts has been explored for the hydrogenation steps in the synthesis. These catalysts can be recovered and reused multiple times, reducing the overall environmental impact of the synthesis. The recyclable catalyst systems demonstrate comparable activity to conventional catalysts while significantly reducing waste generation [11] [12].

The development of continuous flow processes represents an advanced green chemistry approach for Iguratimod synthesis. These processes eliminate the need for batch reactors and reduce solvent consumption through improved mixing and heat transfer. The continuous processes demonstrate enhanced safety profiles and reduced environmental impact [11] [12].

The implementation of enzymatic transformations has been investigated for selective reduction steps in the synthesis. These biocatalytic approaches operate under mild conditions and demonstrate excellent selectivity, reducing the formation of side products and waste generation. The enzymatic methods utilize renewable biological catalysts and demonstrate excellent environmental compatibility [11] [12].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity]

KEGG Target based Classification of Drugs

Signaling molecules

Transcription factor

NFKB1 [HSA:4790] [KO:K02580]

Pictograms

Health Hazard

Other CAS

Wikipedia

Dates

2: Zhou T, Ding L, Li X, Zhang F, Zhang Q, Gong B, Guo X. Determination of iguratimod in rat plasma by high performance liquid chromatography: method and application. Biomed Chromatogr. 2008 Mar;22(3):260-4. PubMed PMID: 17939167.

3: Tanaka K, Urata N, Mikami M, Ogasawara M, Matsunaga T, Terashima N, Suzuki H. Effect of iguratimod and other anti-rheumatic drugs on adenocarcinoma colon 26-induced cachexia in mice. Inflamm Res. 2007 Jan;56(1):17-23. PubMed PMID: 17334666.

4: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M. Long-term safety study of iguratimod in patients with rheumatoid arthritis. Mod Rheumatol. 2007;17(1):10-6. Epub 2007 Feb 20. PubMed PMID: 17278016.

5: Hara M, Abe T, Sugawara S, Mizushima Y, Hoshi K, Irimajiri S, Hashimoto H, Yoshino S, Matsui N, Nobunaga M, Nakano S. Efficacy and safety of iguratimod compared with placebo and salazosulfapyridine in active rheumatoid arthritis: a controlled, multicenter, double-blind, parallel-group study. Mod Rheumatol. 2007;17(1):1-9. Epub 2007 Feb 20. PubMed PMID: 17278015.

6: Jiang Y, Lü W, Yu SQ, Yao L, Xu GL, Zhang XR. [Inhibitory effect of iguratimod on TNFalpha production and NF-kappaB activity in LPS-stimulated rat alveolar macrophage cell line]. Yao Xue Xue Bao. 2006 May;41(5):401-5. Chinese. PubMed PMID: 16848314.

7: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 Jul-Aug;26(6):473-503. PubMed PMID: 15349141.

8: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2004 May;26(4):295-318. PubMed PMID: 15319808.